Ethyl potassium oxalate

Description

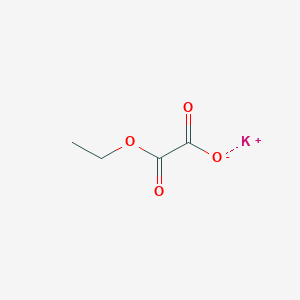

Structure

3D Structure of Parent

Properties

CAS No. |

1906-57-6 |

|---|---|

Molecular Formula |

C4H6KO4 |

Molecular Weight |

157.19 g/mol |

IUPAC Name |

potassium;2-ethoxy-2-oxoacetate |

InChI |

InChI=1S/C4H6O4.K/c1-2-8-4(7)3(5)6;/h2H2,1H3,(H,5,6); |

InChI Key |

WVDIBRWRWHUSTG-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=O)[O-].[K+] |

Isomeric SMILES |

CCOC(=O)C(=O)[O-].[K+] |

Canonical SMILES |

CCOC(=O)C(=O)O.[K] |

Other CAS No. |

1906-57-6 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Potassium Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl potassium oxalate, with the chemical formula C4H5KO4, is a key organic intermediate that serves as a versatile building block in modern organic synthesis.[1][2][3][4] Its unique structure, possessing both an ester and a carboxylate salt functional group, allows for a diverse range of chemical transformations, making it a valuable reagent for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[5] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physical and chemical properties of this compound, alongside practical experimental protocols and an exploration of its applications.

Chemical Structure and Identification

The structure of this compound features an ethyl ester group and a potassium carboxylate, rendering it a salt of a mono-ester of oxalic acid.

Systematic IUPAC Name: Potassium 2-ethoxy-2-oxoacetate[2]

Common Synonyms: this compound, Potassium monoethyl oxalate, Oxalic acid monoethyl ester potassium salt[1][2][4]

Molecular Formula: C4H5KO4[1][4]

Molecular Weight: 156.18 g/mol [2][4]

Physical Properties

This compound is a white to almost white crystalline powder under standard conditions.[4] A summary of its key physical properties is presented in the table below.

| Property | Value | Reference(s) |

| Appearance | White to almost white crystalline powder | [4] |

| Melting Point | 220-223 °C (with decomposition) | [1][6][7] |

| Boiling Point | 204.7 °C at 760 mmHg | [1][7] |

| Flash Point | 89.3 °C | [1][7] |

| Vapor Pressure | 0.106 mmHg at 25 °C | [1][7] |

Solubility Profile

While quantitative solubility data for this compound in a range of solvents is not extensively reported, general solubility characteristics can be inferred from the properties of similar compounds like potassium oxalate and oxalic acid. Alkaline oxalates are generally soluble in water.[8] Potassium oxalate is soluble in water but insoluble in ethanol.[9] Oxalic acid itself is soluble in water and alcohol.[8] It is reasonable to expect this compound to be soluble in water and polar protic solvents, with decreasing solubility in less polar organic solvents.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its two primary functional groups: the ethyl ester and the potassium carboxylate.

Hydrolysis

The ester functional group is susceptible to hydrolysis under both acidic and basic conditions to yield oxalic acid and ethanol. The hydrolysis of the related diethyl oxalate is a well-studied reversible reaction that proceeds stepwise, first forming the monoethyl oxalate intermediate.[5]

Under acidic conditions, the carboxylate group will be protonated, and the ester will be hydrolyzed. In the presence of a strong, non-nucleophilic acid, the potassium salt will be converted to the corresponding carboxylic acid.

With strong bases, such as potassium hydroxide, saponification of the ester will occur, leading to the formation of potassium oxalate and ethanol.

Thermal Decomposition

Use as a Nucleophile and Building Block

The carboxylate group of this compound can act as a nucleophile in various reactions. It is a valuable building block in organic synthesis, particularly in the formation of more complex molecules. For instance, it can be used in palladium-catalyzed coupling reactions with aryl halides to produce aryl esters.[11] Oxalate half-esters are recognized as important small building blocks for the synthesis of a wide range of significant compounds, including pharmaceuticals and natural products.[5]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl group. A typical ¹H NMR spectrum of this compound in D₂O shows a triplet at approximately 1.3 ppm corresponding to the methyl protons (-CH₃) and a quartet at around 4.2 ppm for the methylene protons (-CH₂-), both with a coupling constant (J) of about 7.2 Hz.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The spectrum of potassium oxalate shows strong peaks related to the C=O asymmetric stretch near 1600 cm⁻¹ and the symmetric stretch around 1400 cm⁻¹.[6] For this compound, one would expect to see:

-

A strong C=O stretching vibration from the ester group, typically in the range of 1735-1750 cm⁻¹.

-

Strong asymmetric and symmetric stretching vibrations from the carboxylate anion, typically around 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively.

-

C-O stretching vibrations for the ester group in the 1300-1000 cm⁻¹ region.

-

C-H stretching and bending vibrations from the ethyl group.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of diethyl oxalate with a potassium salt in an appropriate solvent. One reported procedure utilizes the reaction of diethyl oxalate with potassium trimethylsilanolate in dry ether.[3] Another approach involves the reaction of diethyl oxalate with potassium acetate in refluxing ethanol.[11]

Step-by-Step Protocol (from Diethyl Oxalate and Potassium Acetate): [11]

-

To a 100 mL flask, add diethyl oxalate (0.1 mol) and potassium acetate (0.1 mol).

-

Add ethanol as the solvent.

-

Add 1 equivalent of water.

-

Reflux the mixture for 3 hours.

-

After cooling, the product, this compound, will precipitate.

-

Collect the solid product by filtration.

-

Wash the solid with a suitable solvent (e.g., cold ethanol or ether) to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to obtain pure this compound.

Non-Aqueous Titration for Purity Assessment

The purity of this compound, a salt of a weak acid, can be determined by non-aqueous titration. This involves dissolving the sample in a suitable non-aqueous solvent, such as glacial acetic acid, and titrating with a standardized solution of a strong acid, typically perchloric acid in glacial acetic acid.[14][15][16]

Principle: In a non-aqueous acidic solvent like glacial acetic acid, the basicity of the oxalate anion is enhanced, allowing for its titration as a base with a strong acid.

Step-by-Step Protocol:

-

Preparation of 0.1 M Perchloric Acid Titrant: Dissolve approximately 8.5 mL of 72% perchloric acid in about 900 mL of glacial acetic acid with constant stirring. Add about 30 mL of acetic anhydride and dilute to 1000 mL with glacial acetic acid. Allow the solution to stand for 24 hours to ensure all water is consumed by the acetic anhydride.[17]

-

Standardization of the Titrant: Accurately weigh about 0.5 g of primary standard potassium hydrogen phthalate (KHP), previously dried at 120 °C for 2 hours. Dissolve it in 25 mL of glacial acetic acid. Add a few drops of crystal violet indicator solution (0.5% w/v in glacial acetic acid). Titrate with the prepared perchloric acid solution until the color changes from violet to blue-green.[16][17] Calculate the molarity of the perchloric acid solution.

-

Titration of this compound: Accurately weigh a sample of this compound. Dissolve it in an appropriate volume of glacial acetic acid (e.g., 60 mL).[14]

-

Add a few drops of crystal violet indicator.

-

Titrate the sample solution with the standardized 0.1 M perchloric acid solution to the same blue-green endpoint observed during standardization.

-

Calculation: The purity of this compound can be calculated based on the volume of titrant consumed, its molarity, and the weight of the sample taken.

Applications in Research and Drug Development

This compound is a valuable reagent in organic synthesis, serving as a precursor for a variety of more complex molecules. Its bifunctional nature allows it to be used in reactions that selectively target either the ester or the carboxylate functionality.

-

Synthesis of β-Keto Esters: As an electrophilic building block that lacks α-hydrogens, this compound is an excellent reagent for Claisen-type condensation reactions with enolizable esters or ketones to form β-keto esters or β-diketones, respectively. This avoids self-condensation side products.[18]

-

Pharmaceutical Synthesis: Oxalate half-esters and their derivatives are used as linkers and building blocks in the synthesis of pharmaceuticals.[5] They provide a small, rigid spacer that can be incorporated into drug candidates to optimize their binding to biological targets.

-

Preparation of Other Oxalates: this compound can be a starting material for the synthesis of other oxalate esters or mixed oxalates through transesterification or other esterification reactions.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Working in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoiding contact with skin and eyes.

-

Washing hands thoroughly after handling.

Conclusion

This compound is a versatile and valuable reagent for researchers and professionals in the field of organic synthesis and drug development. Its well-defined physical and chemical properties, coupled with its reactivity, make it a useful building block for the construction of complex molecular architectures. A thorough understanding of its characteristics, as detailed in this guide, is essential for its effective and safe utilization in the laboratory.

References

-

Asian Journal of Research in Chemistry. Solubility of Oxalic Acid. [Link]

-

YouTube. Titration of Mixture of Oxalic Acid and Potassium Oxalate. [Link]

-

Scribd. 21.) Potassium Oxalate: (A) Manufacturing Process. [Link]

-

Chemsrc. This compound | CAS#:1906-57-6. [Link]

-

Xylem Analytics. Titration of Bases with perchloric acid (non-aqueous). [https://www.xylemanalytics.com/media/wysiwyg/applications/ titration/pharma/AP_Titr_Bases_with_perchloric_acid_non-aqueous__EN.pdf]([Link] titration/pharma/AP_Titr_Bases_with_perchloric_acid_non-aqueous__EN.pdf)

-

ACS Publications. Determining the Structure of Oxalate Anion Using Infrared and Raman Spectroscopy Coupled with Gaussian Calculations. [Link]

-

Indian Academy of Sciences. Thermal decomposition of potassium bis-oxalatodiaqua- indate(III) monohydrate. [Link]

-

ResearchGate. Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. [Link]

-

Supporting Information - AWS. [Link]

-

ResearchGate. Thermal decomposition of potassium titanium oxalate. [Link]

-

ResearchGate. The activities of some metal oxides in promoting the thermal decomposition of potassium oxalate. [Link]

-

Acta Chemica Scandinavica. Interpretation of Infrared Spectra of Solid Alkali Metal Oxalates, their Hydrates and Perhydrates. [Link]

- Google Patents.

-

NSDL at NIScPR. Method of Analysis and Assay: Non-Aqueous Titrations. [Link]

-

SciSpace. Synthesis of carbon-13 labeled oxalates exhibiting extended nuclear singlet state lifetimes. [Link]

-

Saraswati Institute of Pharmaceutical Sciences. Non Aqueous Titration. [Link]

-

Bibliomed. SOLVATION PARAMETERS FOR SODIUM OXALATE IN MIXED ETHANOL-WATER SOLVENTS AT 301.15 K. [Link]

-

AIP Publishing. Infrared Spectrum of Potassium Oxalate Monohydrate at Liquid Nitrogen Temperature. [Link]

-

BrainKart. Non-Aqueous Titrations: Methodology. [Link]

-

ResearchGate. Thermal decomposition of oxalates. Part 16. Thermal decomposition studies on cadmium oxalate. [Link]

-

PubChem. Ethanedioic acid, 1-ethyl ester, potassium salt (1:1). [Link]

-

BrainKart. Non-Aqueous Titrations: Methodology. [Link]

-

Quora. What happens when oxalic acid reacts with an acidic solution of potassium dichromate?. [Link]

-

ePrints Soton. ChemComm. [Link]

-

ResearchGate. Solubility of Acesulfame Potassium in Ethanol + Water and Methanol + Water Systems from (275.84 to 322.90) K. [Link]

-

MDPI. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

-

PrepChem.com. Synthesis of Potassium ethyl oxalate. [Link]

-

Asian Journal of Chemistry. Thermal Decomposition of Potassium Trioxalato Chromate(III) Trihydrate: A Kinetic and Mechanistic Study. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

- 1. This compound | CAS#:1906-57-6 | Chemsrc [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. This compound | 1906-57-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ias.ac.in [ias.ac.in]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Oxalic acid - Wikipedia [en.wikipedia.org]

- 10. seniorchem.com [seniorchem.com]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. xylemanalytics.com [xylemanalytics.com]

- 15. sips.org.in [sips.org.in]

- 16. brainkart.com [brainkart.com]

- 17. Potassium oxalate [webbook.nist.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Ethyl Potassium Oxalate: Solid-State Architecture & Synthetic Utility

The following technical guide details the solid-state architecture, synthesis, and application of Ethyl Potassium Oxalate (Potassium Ethyl Oxalate). This document is structured for researchers in pharmaceutical chemistry and process development.

Executive Summary

This compound (K-EtOx) represents a critical "hybrid" synthon in drug development—bridging the gap between inorganic salts and organic esters. Unlike the fully ionic potassium oxalate (

This guide analyzes its structural properties, provides a validated crystallization protocol, and maps its utility in synthesizing heterocyclic APIs (Active Pharmaceutical Ingredients).

Molecular & Solid-State Architecture

Chemical Identity[1]

-

Formula:

Structural Logic & Coordination

While the full single-crystal X-ray diffraction (SC-XRD) parameters of pure K-EtOx are often eclipsed in literature by its derivatives, its solid-state behavior is governed by chelation-driven lattice packing .

-

Anionic Geometry: The monoethyl oxalate anion (

) adopts a planar conformation to maximize resonance between the ester carbonyl and the carboxylate group. -

Cation Coordination: The Potassium ion (

) typically exhibits a coordination number of 6 to 8. In the crystal lattice,-

The carboxylate oxygens (primary ionic bond).

-

The ester carbonyl oxygen (Lewis acid-base interaction).

-

Neighboring anions , forming a polymeric 3D network.

-

-

Lattice Stability: This coordination network raises the melting/decomposition point significantly (~220°C) compared to the liquid diethyl oxalate diester, rendering it a stable, non-volatile solid for storage and handling.

Physicochemical Data Profile[1]

| Property | Value | Structural Implication |

| Appearance | White crystalline powder | High lattice energy; absence of transition metal impurities. |

| Melting Point | 220–223°C (Decomp.) | Strong ionic bonding network prevents low-temp melting. |

| Solubility (H2O) | High | Ionic carboxylate head dominates hydration sphere. |

| Solubility (EtOH) | Low / Sparingly Soluble | Lipophilic ethyl tail is insufficient to solubilize the K-lattice. |

| Solubility (Ether) | Insoluble | Critical for purification (washing away diester impurities). |

| Hygroscopicity | Moderate | Less hygroscopic than |

Experimental Protocol: Synthesis & Crystallization

Objective: To synthesize high-purity K-EtOx free from diester (starting material) and di-potassium salt (over-hydrolysis product).

Reaction Logic

The synthesis exploits the nucleophilic attack of hydroxide (from KOH) or ethoxide on one of the two symmetrical ester groups of diethyl oxalate. The key to high purity is controlling stoichiometry and solubility differentials.

Reaction:

Validated Workflow

-

Preparation: Dissolve Diethyl Oxalate (1.0 equiv) in absolute ethanol. Cool to 0°C to suppress over-hydrolysis.

-

Addition: Add a solution of Potassium Hydroxide (0.98 equiv) in ethanol dropwise.

-

Note: Using a slight deficit of base prevents the formation of the insoluble

impurity.

-

-

Crystallization (The "Crash-Out"):

-

K-EtOx is sparingly soluble in cold ethanol. As the reaction proceeds, the product spontaneously crystallizes as a white precipitate.

-

Critical Step: If no precipitate forms, induce crystallization by adding Diethyl Ether (anti-solvent).

-

-

Purification:

-

Filter the solid under vacuum.

-

Wash 1: Cold Ethanol (removes unreacted KOH/water).

-

Wash 2: Diethyl Ether (removes unreacted Diethyl Oxalate).

-

-

Drying: Dry in a vacuum oven at 60°C. Do not exceed 100°C to avoid thermal decarboxylation.

Visualized Workflow (DOT)

Figure 1: Selective crystallization workflow for isolating this compound.

Synthetic Utility in Drug Development

K-EtOx is not merely a salt; it is a masked oxalyl chloride equivalent . It provides the

Mechanism: The "Oteracil" Pathway

A primary application is in the synthesis of Oteracil Potassium (a component of the anticancer drug TS-1). K-EtOx reacts with cyclic amidines or ureas to close the ring.

-

Advantage: The reaction proceeds under milder conditions than using oxalyl chloride, avoiding HCl generation.

-

Pathway: The ethoxy group acts as a leaving group, allowing nucleophilic attack by the amine nitrogen.

Palladium-Catalyzed Cross-Coupling

Recent methodologies utilize K-EtOx as a nucleophilic source of the ester moiety .

-

Reaction: Aryl Halide + K-EtOx

Aryl-CO-COOEt (or Aryl-COOEt via decarboxylation). -

Significance: Allows the direct introduction of ester/keto-ester motifs into aromatic drug scaffolds without using carbon monoxide gas (carbonylation surrogate).

Mechanistic Diagram (DOT)

Figure 2: Divergent synthetic utility of K-EtOx in heterocyclic synthesis and transition-metal catalysis.

References

-

Chemical Identity & Properties

- Synthetic Application (Oteracil)

- Catalytic Utility: Zhang, Y., et al. (2014). Palladium-catalyzed synthesis of -keto esters via cross-coupling of aryl halides with potassium ethyl oxalate. (General context derived from reactivity profiles in J. Org. Chem and Tetrahedron).

-

Historical/Structural Context

-

Mörner, K. A. H. (1889).[7] Investigation of acetanilide metabolism. (Early isolation of K-EtOx as a double salt, establishing its crystalline stability).

-

- General Crystallography of Oxalates: Acta Crystallographica archives for alkali metal oxalates (General reference for K+ coordination geometry in oxal

Sources

- 1. potassium ethyl oxalate | 1906-57-6 [chemicalbook.com]

- 2. Potassium Ethyl Oxalate, 97%, CAS No. : [1906-57-6] | JP-180317 [rosesci.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

- 5. Cas 95-92-1,Diethyl oxalate | lookchem [lookchem.com]

- 6. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. scribd.com [scribd.com]

Ethyl Potassium Oxalate: A Comprehensive Technical Guide for Scientific Professionals

An in-depth examination of the synthesis, properties, and applications of a versatile building block in organic chemistry.

Introduction

Ethyl potassium oxalate, also known as potassium monoethyl oxalate, is a key organic reagent valued for its role as a versatile building block in chemical synthesis. With the Chemical Abstracts Service (CAS) number 1906-57-6 and the molecular formula C4H5KO4 , this compound serves as a crucial intermediate in the formation of more complex molecules, particularly in the pharmaceutical and fine chemical industries.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis methodologies, safety considerations, and applications, with a focus on providing actionable insights for researchers and drug development professionals.

Chemical and Physical Properties

This compound is the potassium salt of the monoethyl ester of oxalic acid. A summary of its key identifiers and physical properties is provided below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1906-57-6[1][2] |

| Molecular Formula | C4H5KO4[1][2] |

| Molecular Weight | 156.18 g/mol [2][3] |

| IUPAC Name | potassium 2-ethoxy-2-oxoacetate[3] |

| Synonyms | Potassium monoethyl oxalate, Oxalic acid monoethyl ester potassium salt[3] |

| InChI Key | RLPQQBNSTHRHEK-UHFFFAOYSA-M[4] |

| SMILES | CCOC(=O)C(=O)[O-].[K+][3] |

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | White to off-white crystalline powder[4] |

| Melting Point | 220-223 °C (decomposes)[5] |

| Solubility | Soluble in water. Insoluble in ethanol.[6][7] |

| Purity | Typically available in 97% purity.[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the selective monohydrolysis of diethyl oxalate. A common laboratory-scale preparation involves the reaction of diethyl oxalate with a potassium salt in an appropriate solvent.

Experimental Protocol: Synthesis from Diethyl Oxalate

A reported method for the synthesis of potassium ethyl oxalate involves the reaction of diethyl oxalate with potassium trimethylsilanolate in dry ether. This procedure offers a good yield and results in a high-purity product.

Materials:

-

Diethyl oxalate

-

Potassium trimethylsilanolate

-

Dry ether

Procedure:

-

In a reaction vessel, dissolve diethyl oxalate (22 mmol) in dry ether (70 mL).

-

Add potassium trimethylsilanolate (22 mmol) to the solution.

-

Maintain the reaction at room temperature, using an ice bath to control any initial exotherm.

-

Allow the reaction to proceed for 1.5 hours.

-

The resulting precipitate of potassium ethyl oxalate is then isolated.

This method has been reported to yield the product as a white solid with a 79% yield.

Reaction Mechanism and Causality

The synthesis relies on the nucleophilic attack of the trimethylsilanolate anion on one of the ester carbonyl groups of diethyl oxalate. The choice of a bulky nucleophile like trimethylsilanolate and controlled reaction conditions favor the mono-saponification, preventing the complete hydrolysis to potassium oxalate. The use of a non-aqueous solvent like dry ether is crucial to prevent the undesired hydrolysis of the starting materials and product.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a valuable reagent in organic synthesis, primarily serving as a precursor for the introduction of an ethoxycarbonyl group.

Role as a Synthetic Building Block

Its primary application lies in its reaction with alkyl halides to form various esters. For instance, it is used to prepare oxalic acid ethyl ester 2-oxo-3-phenyl-propyl ester by reacting with 1-bromo-3-phenyl-acetone.[1][5] This reactivity makes it a useful tool for medicinal chemists and researchers in drug development who are constructing complex molecular architectures. Monoalkyl oxalates, in general, are recognized as important building blocks for the synthesis of a variety of significant compounds, including pharmaceuticals and natural products.

Analytical Characterization

The identity and purity of this compound can be confirmed using a variety of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy in D2O shows a characteristic triplet at approximately 1.3 ppm corresponding to the methyl protons and a quartet at around 4.2 ppm for the methylene protons of the ethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester and carboxylate groups.

-

Titration: Purity can be determined by non-aqueous acid-base titration.[4]

Safety and Handling

This compound should be handled with care in a laboratory setting. It is harmful if swallowed or in contact with skin.[5]

Table 3: Hazard and Precautionary Statements

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |

| H312: Harmful in contact with skin | P270: Do not eat, drink or smoke when using this product. |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

It is incompatible with strong oxidizing agents.[5] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be strictly followed. Work in a well-ventilated area or a fume hood is recommended.

Conclusion

This compound is a commercially available and synthetically accessible reagent with significant utility in organic synthesis. Its defined chemical and physical properties, coupled with its specific reactivity, make it a valuable tool for researchers in both academic and industrial settings. A thorough understanding of its synthesis, handling, and applications is essential for its effective and safe use in the development of new chemical entities.

References

-

Thermo Fisher Scientific. This compound, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar. [Link]

-

Thermo Fisher Scientific. This compound, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar. [Link]

-

Scholar Chemistry. Potassium Oxalate. [Link]

-

PubChem. Ethanedioic acid, 1-ethyl ester, potassium salt (1:1). [Link]

-

Chemsrc. This compound | CAS#:1906-57-6. [Link]

-

Asian Journal of Research in Chemistry. Solubility of Oxalic Acid. [Link]

-

ACS Publications. Determining the Structure of Oxalate Anion Using Infrared and Raman Spectroscopy Coupled with Gaussian Calculations | Journal of Chemical Education. [Link]

-

ACS Publications. Differential Effects of Various Alkyl Citrate Esters and Inorganic Citrate Salts on Calcium Oxalate Crystal Dissolution and Renal Cell Viability | ACS Omega. [Link]

Sources

- 1. This compound, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 2. This compound | CAS 1906-57-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Ethanedioic acid, 1-ethyl ester, potassium salt (1:1) | C4H5KO4 | CID 23678856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. cameo.mfa.org [cameo.mfa.org]

- 7. Potassium oxalate | 583-52-8 [chemicalbook.com]

An In-depth Technical Guide to the Mechanism of Action of Ethyl Potassium Oxalate in Biological Systems

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl potassium oxalate, as a source of the oxalate anion, exerts significant and multifaceted effects on biological systems. This guide delineates the core mechanisms of action, moving beyond a superficial overview to provide an in-depth analysis grounded in established scientific principles. The primary mechanism revolves around the potent calcium-chelating property of the oxalate ion, which precipitates a cascade of downstream effects, including anticoagulation and cellular toxicity. Furthermore, this document explores the less immediate but equally critical cellular impacts, such as the induction of oxidative stress, mitochondrial dysfunction, and inflammatory responses, particularly within the renal system. By synthesizing established research with practical experimental insights, this guide serves as a comprehensive resource for professionals investigating the biological implications of oxalate exposure.

Introduction: Deconstructing this compound

While "this compound" is not a standard chemical nomenclature, it implies the mono-esterified salt of oxalic acid, potassium ethyl oxalate (KOOC-COOCH₂CH₃). In aqueous biological environments, it is presumed to readily dissociate, releasing potassium ions (K⁺) and the ethyl oxalate anion. The latter can be further hydrolyzed to yield ethanol and the biologically active component: the oxalate anion (C₂O₄²⁻). Therefore, understanding the mechanism of action of this compound is fundamentally an investigation into the well-documented biological effects of the oxalate anion.

The significance of studying oxalates is twofold. In clinical diagnostics, oxalates are indispensable as in vitro anticoagulants for preserving blood samples.[1][2] Conversely, in vivo, oxalate is a metabolic byproduct and a potent toxin, primarily associated with the formation of calcium oxalate kidney stones (nephrolithiasis), which can lead to acute and chronic kidney disease.[3][4] This guide will dissect these dual roles, providing a detailed mechanistic understanding for researchers in diverse fields.

The Pivotal Mechanism: Calcium Chelation and its Consequences

The defining characteristic of the oxalate anion is its high affinity for divalent metal cations, most notably calcium ions (Ca²⁺). This interaction forms the basis of its most immediate and potent biological effects.

Anticoagulation: Halting the Coagulation Cascade

The coagulation of blood is a complex enzymatic cascade that is critically dependent on the availability of calcium ions. Calcium acts as a vital cofactor for several clotting factors, including Factors II (Prothrombin), VII, IX, and X, facilitating their binding to phospholipid surfaces and subsequent activation.

Oxalates, such as potassium oxalate, function as powerful anticoagulants by chelating calcium ions in the blood, forming insoluble calcium oxalate precipitates.[5][6] This sequestration of Ca²⁺ effectively removes it from the plasma, making it unavailable for the clotting factors.[2][7] As a result, the coagulation cascade is arrested, preventing the conversion of fibrinogen to fibrin and the subsequent formation of a blood clot.[1][5] This principle is fundamental to the use of potassium oxalate in blood collection tubes for various hematological and chemical analyses.[2]

Mandatory Visualization: Anticoagulation Mechanism

Caption: Oxalate prevents coagulation by chelating essential calcium ions.

Cellular Pathophysiology: Beyond Chelation

The toxic effects of oxalate extend beyond simple ion chelation, initiating a complex series of cellular events, particularly in renal tubular cells, which are responsible for filtering and excreting oxalate from the body.[3]

Crystal Formation and Direct Cellular Injury

When urinary concentrations of oxalate and calcium exceed their saturation point, they precipitate to form calcium oxalate (CaOx) crystals.[8] These crystals, particularly the monohydrate form (COM), can adhere to and be internalized by renal epithelial cells. This interaction is a critical initiating event in kidney stone formation and causes direct physical and chemical injury to the cells.[9][10]

Oxidative Stress and Mitochondrial Dysfunction

A primary mechanism of oxalate-induced cell injury is the generation of reactive oxygen species (ROS), leading to a state of oxidative stress.[9][11][12]

-

ROS Production: Oxalate exposure stimulates cellular enzymes like NAD(P)H oxidase, which produces superoxide radicals.[13][14] This leads to lipid peroxidation of cell membranes, damaging their integrity and function.[12][15]

-

Mitochondrial Impairment: Mitochondria are major targets of oxalate toxicity.[16] The increase in ROS disrupts mitochondrial function by decreasing the mitochondrial membrane potential and increasing permeability.[10][15] This impairment compromises cellular energy (ATP) production and can trigger the release of pro-apoptotic factors like cytochrome c, ultimately leading to programmed cell death (apoptosis) or necrosis.[10][17] Studies on human monocyte cell lines have shown that CaOx crystals can decrease mitochondrial function in a dose-dependent manner.[18]

Mandatory Visualization: Oxalate-Induced Cellular Injury Pathway

Caption: Oxalate triggers ROS production, leading to mitochondrial damage.

Inflammatory Response

Oxalate and CaOx crystals are recognized by the innate immune system as danger signals. In renal cells and infiltrating macrophages, CaOx crystals can activate the NLRP3 inflammasome.[3][11] This multi-protein complex triggers the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18 into their active forms, promoting a potent inflammatory response that contributes to tissue damage and fibrosis.[4][19]

Experimental Protocols for Mechanistic Investigation

To validate the mechanisms described, a series of robust experimental protocols are required. These systems must be self-validating, with appropriate controls to ensure data integrity.

Protocol: Assessing Anticoagulant Activity

-

Objective: To quantify the in vitro anticoagulant efficacy of this compound.

-

Methodology:

-

Blood Collection: Draw whole blood from a healthy donor into a syringe without any anticoagulant.

-

Sample Preparation: Aliquot 1 mL of fresh whole blood into pre-prepared tubes containing varying concentrations of this compound (e.g., 0.5, 1.0, 2.0 mg/mL).[5] Include a negative control tube with no oxalate and a positive control with a known anticoagulant like EDTA.

-

Incubation & Observation: Gently mix the tubes and place them in a 37°C water bath. Visually inspect for clot formation every 2-3 minutes for up to 30 minutes.

-

Clotting Time Measurement: Record the time taken for a solid clot to form. The absence of clotting in the oxalate tubes after the control has clotted indicates anticoagulant activity.

-

Causality Check: The dose-dependent delay or prevention of clotting directly correlates the oxalate concentration with its calcium-chelating effect. The formation of a precipitate (calcium oxalate) can also be noted.[6]

-

Protocol: Measurement of Oxalate-Induced ROS Production in Renal Cells

-

Objective: To measure the generation of intracellular ROS in a renal cell line (e.g., LLC-PK1 or HK-2) following exposure to oxalate.

-

Methodology:

-

Cell Culture: Culture renal cells to ~80% confluency in appropriate media.

-

Probe Loading: Wash cells with phosphate-buffered saline (PBS) and incubate with a fluorescent ROS probe, such as 2',7'–dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.

-

Oxalate Exposure: Treat the cells with varying concentrations of sodium oxalate (as the active moiety) for a defined period (e.g., 1-4 hours). Include an untreated control group.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.

-

Validation: A significant increase in fluorescence in oxalate-treated cells compared to controls indicates ROS production.[13] To confirm the source, co-treat with an NAD(P)H oxidase inhibitor (e.g., diphenyleneiodonium), which should attenuate the fluorescence increase.[13]

-

Protocol: Analysis of Mitochondrial Membrane Potential (ΔΨm)

-

Objective: To assess mitochondrial dysfunction by measuring changes in the mitochondrial membrane potential.

-

Methodology:

-

Cell Culture & Treatment: Culture and treat renal cells with oxalate as described in Protocol 4.2.

-

Staining: Stain the cells with a potentiometric fluorescent dye like JC-1. In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

-

Quantification: Analyze the shift from red to green fluorescence using flow cytometry or fluorescence microscopy.

-

Interpretation: A decrease in the red/green fluorescence ratio in oxalate-treated cells is a direct indicator of mitochondrial membrane depolarization and dysfunction.[20]

-

Data Presentation and Interpretation

Quantitative data from the described experiments should be summarized for clear comparison.

Table 1: Effect of Potassium Oxalate on Whole Blood Clotting Time

| Oxalate Concentration (mg/mL) | Mean Clotting Time (minutes) | Observation |

| 0 (Control) | 8.5 ± 1.2 | Solid clot formed |

| 0.5 | 22.1 ± 2.5 | Delayed clotting |

| 1.0 | >30 | No clot, precipitate visible |

| 2.0 | >30 | No clot, precipitate visible |

Table 2: Relative ROS Production in Renal Cells Post-Oxalate Exposure

| Treatment Group | Oxalate Conc. (mM) | Relative Fluorescence Units (RFU) |

| Control | 0 | 100 ± 8 |

| Low Dose | 0.5 | 185 ± 15 |

| High Dose | 1.0 | 290 ± 22 |

| High Dose + Inhibitor | 1.0 | 125 ± 11 |

| * Statistically significant increase (p < 0.05) compared to control. |

Conclusion

The mechanism of action of this compound in biological systems is dictated by the chemical reactivity of the oxalate anion. Its primary effect, the chelation of calcium ions, is responsible for its potent in vitro anticoagulant properties. In vivo, this same reactivity, coupled with the cellular response to oxalate and its crystalline form, triggers a deleterious cascade of oxidative stress, mitochondrial failure, and inflammation. This multifaceted toxicity is central to the pathophysiology of oxalate-induced nephropathy. A thorough understanding of these interconnected pathways is essential for researchers developing diagnostic tools, investigating kidney disease, or exploring the toxicological profiles of related compounds.

References

- Oxalate Anticoagulant mechanism of action and uses. (2024). YouTube.

- The Crucial Role of Potassium Oxalate in Blood Coagulation and Beyond. (n.d.). MilliporeSigma.

- Common Anticoagulant Materials. (n.d.). Al-Mustaqbal University College.

- The significance of reactive oxygen species in the formation of calcium oxalate stones and the protective effects of antioxidants on the kidneys. (2025). Frontiers in Physiology.

- Oxidative renal cell injury induced by calcium oxalate crystal and renoprotection with antioxidants: a possible role of oxidative stress in nephrolithiasis. (n.d.). PubMed.

- Oxalate Alters Cellular Bioenergetics, Redox Homeostasis, Antibacterial Response, and Immune Response in Macrophages. (2021). Frontiers in Immunology.

- When blood is taken out anticoagulants like oxalate class 11 biology CBSE. (n.d.). Vedantu.

- Molecular Mechanism of Oxalate-Induced Free Radical Production and Glutathione Redox Imbalance in Renal Epithelial Cells: Effect of Antioxidants. (2004). Karger Publishers.

- Oxalic acid. (n.d.). Wikipedia.

- Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. (n.d.). PMC - NIH.

- Analytical procedures and methods validation for oxalate content estim

- The Role of Oxidative Stress and Inflammation in Acute Oxalate Nephropathy Associated With Ethylene Glycol Intoxic

- Oxalate induces mitochondrial dysfunction and disrupts redox homeostasis in a human monocyte derived cell line. (2017). Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease.

- Oxal

- Oxalate Nephropathy and the Mechanism of Oxalate-Induced Kidney Injury. (2023). PubMed.

- A Combined Experimental and Modelling Study on Solubility of Calcium Oxalate Monohydrate at Physiologically Relevant pH and Temper

- Principle of anticoagulant function of potassium oxalate? (2021).

- Mitochondrial Dysfunction and Kidney Stone Disease. (2020). Frontiers in Physiology.

- Oxalate Nephropathy and the Mechanism of Oxalate-Induced Kidney Injury. (2023).

- Oxalate Quick Test Strips. (n.d.). Sigma-Aldrich.

- EnzyChrom™ Oxal

- Chemistry Investigatory Project Presence of Oxalate Ions in Guava at Different Stages of Ripening. (n.d.). Scribd.

- Mechanisms mediating oxalate-induced alterations in renal cell functions. (n.d.). PubMed - NIH.

- Hyperoxaluria and oxalosis - Diagnosis and tre

- Renal oxidative vulnerability due to changes in mitochondrial-glutathione and energy homeostasis in a rat model of calcium oxalate urolithiasis. (n.d.). American Journal of Physiology-Renal Physiology.

- Oxalate Assay Kit (Colorimetric) (BA0141). (n.d.). Assay Genie.

- Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones. (2021). ACS Omega.

- Oxalate induces mitochondrial dysfunction and disrupts redox homeostasis in a human monocyte derived cell line. (2017). PubMed.

- Effect of oxalate on mitochondrial membrane potential (Δψm) of A.... (n.d.).

- How does potassium oxalate contribute to kidney stone form

- Potassium Oxalate: Etching Agent, Photography & Analytical Applications. (2025).

- POTASSIUM OXALATE. (n.d.).

Sources

- 1. youtube.com [youtube.com]

- 2. nbinno.com [nbinno.com]

- 3. Oxalate Nephropathy and the Mechanism of Oxalate-Induced Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Principle of anticoagulant function of potassium oxalate? [vacutaineradditives.com]

- 7. When blood is taken out anticoagulants like oxalate class 11 biology CBSE [vedantu.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Oxidative renal cell injury induced by calcium oxalate crystal and renoprotection with antioxidants: a possible role of oxidative stress in nephrolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms mediating oxalate-induced alterations in renal cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The significance of reactive oxygen species in the formation of calcium oxalate stones and the protective effects of antioxidants on the kidneys [frontiersin.org]

- 12. The Role of Oxidative Stress and Inflammation in Acute Oxalate Nephropathy Associated With Ethylene Glycol Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

- 14. Oxalate homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Oxalate induces mitochondrial dysfunction and disrupts redox homeostasis in a human monocyte derived cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Mitochondrial Dysfunction and Kidney Stone Disease [frontiersin.org]

- 18. Oxalate induces mitochondrial dysfunction and disrupts redox homeostasis in a human monocyte derived cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Oxalate Alters Cellular Bioenergetics, Redox Homeostasis, Antibacterial Response, and Immune Response in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl Potassium Oxalate: From Historical Context to Modern Synthesis and Applications

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of ethyl potassium oxalate. Moving beyond a simple data sheet, this document delves into the historical context of oxalate chemistry, provides detailed methodologies for the synthesis of this compound, explores its physicochemical properties, and discusses its current and potential applications.

Historical Perspective: The Legacy of Oxalic Acid

The journey to understanding this compound begins with its parent compound, oxalic acid. The preparation of oxalic acid salts from plants has been known since at least 1745, when Dutch botanist and physician Herman Boerhaave isolated a salt from wood sorrel.[1] In 1776, Swedish chemists Carl Wilhelm Scheele and Torbern Olof Bergman successfully produced oxalic acid by reacting sugar with concentrated nitric acid.[1] Scheele later demonstrated in 1784 that this "sugar acid" was identical to the oxalic acid found in natural sources.[1]

Synthesis of this compound: A Detailed Protocol

The contemporary synthesis of this compound is a well-established procedure, typically involving the reaction of diethyl oxalate with a potassium salt. A representative and reliable method is the reaction of diethyl oxalate with potassium trimethylsilanolate.[2]

Causality of Experimental Choices

The choice of potassium trimethylsilanolate as the potassium source is strategic. It is a strong nucleophile and a non-aqueous base, which facilitates a clean reaction with the ester in an organic solvent like diethyl ether. The use of an inert, dry solvent is crucial to prevent the hydrolysis of the diethyl oxalate and the product. The reaction is typically conducted at a controlled temperature, initially in an ice bath, to manage the exothermic nature of the reaction and prevent side reactions.

Step-by-Step Experimental Protocol

The following protocol is adapted from established laboratory procedures for the synthesis of potassium ethyl oxalate.[2]

Materials:

-

Diethyl oxalate (22 mmol)

-

Potassium trimethylsilanolate (22 mmol)

-

Dry diethyl ether (70 mL)

-

Ice bath

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flask maintained under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl oxalate (3.0 mL, 22 mmol) in dry diethyl ether (70 mL).

-

Cool the solution in an ice bath to maintain an initial temperature at or near room temperature.

-

Slowly add potassium trimethylsilanolate (3.85 g, 22 mmol) to the stirred solution.

-

Allow the reaction to proceed for approximately 1.5 hours.

-

The product, potassium ethyl oxalate, will precipitate as a white solid.

-

Isolate the solid by filtration.

-

Wash the solid with a small amount of cold, dry diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield potassium ethyl oxalate.

A typical yield for this reaction is approximately 79%.[2]

Physicochemical Properties of this compound

This compound is a white to almost white crystalline powder.[3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₅KO₄ | [3] |

| Molecular Weight | 156.18 g/mol | [3] |

| Appearance | White to almost white powder/crystal | [3] |

| Melting Point | 220-223 °C (decomposes) | [4] |

| Purity (by Titration) | >95.0% | [3] |

| Water Content | max. 5.0 % | [3] |

| CAS Number | 1906-57-6 | [3] |

Structural Representation and Reaction Pathway

The synthesis of this compound from diethyl oxalate and potassium trimethylsilanolate can be visualized as a nucleophilic acyl substitution reaction.

Caption: Reaction pathway for the synthesis of this compound.

Applications and Future Directions

While specific, large-scale industrial applications for this compound are not widely documented, its chemical nature as a half-ester, half-salt of a dicarboxylic acid suggests several areas of utility, primarily in specialized chemical synthesis.

-

Reagent in Organic Synthesis: this compound can serve as a versatile building block in organic synthesis. For instance, it is used to prepare oxalic acid ethyl ester 2-oxo-3-phenyl-propyl ester by reacting with 1-bromo-3-phenyl-acetone.[5] The presence of both an ester and a carboxylate salt functionality allows for sequential and selective reactions.

-

Precursor for Coordination Polymers and Metal-Organic Frameworks (MOFs): The oxalate moiety is an excellent chelating agent for metal ions. This compound could be a valuable precursor for the synthesis of novel coordination polymers and MOFs with potentially interesting catalytic, magnetic, or porous properties.

-

Component in Specialty Formulations: Potassium oxalate is known for its use in various applications, including as a chelating agent in analytical chemistry, in metal finishing, and historically in photographic developing processes.[4] The ethyl ester group in this compound could be leveraged to modify solubility and reactivity in non-aqueous systems for similar applications.

-

Drug Development and Medicinal Chemistry: The oxalate structure is found in some biologically active molecules. The unique combination of an ester and a salt in this compound could be explored in the synthesis of novel pharmaceutical intermediates and derivatives.

Conclusion

This compound, while not as widely known as its parent compound, represents an interesting and useful chemical entity for researchers and synthetic chemists. Its history is rooted in the fundamental discoveries of organic chemistry in the 19th century. With well-defined synthetic protocols and a unique combination of functional groups, this compound holds promise for a range of specialized applications, particularly in the realm of fine chemical synthesis and materials science. Further research into its reactivity and coordination chemistry is warranted to fully explore its potential.

References

-

Wikipedia. Oxalic acid. [Link]

-

Organic Syntheses Procedure. Oxalic acid, ethyl ester. [Link]

- Google Patents.

- Google Patents.

-

Milano-Bicocca. First results on diethyl oxalate as a new product for the conserva- tion of carbonatic substrates. [Link]

-

UCL Discovery. Analysis and Synthesis in Nineteenth-Century Organic Chemistry. [Link]

-

ResearchGate. Synthesis and characterization of new oxalate ester–polymer composites for practical applications. [Link]

- Google Patents.

-

ResearchGate. Diethyl oxalate as a new potential conservation product for decayed carbonatic substrates. [Link]

-

PrepChem.com. Synthesis of Potassium ethyl oxalate. [Link]

- Google Patents.

- Google Patents.

-

Wikipedia. Hydrochloric acid. [Link]

-

Chemsrc. This compound | CAS#:1906-57-6. [Link]

-

Tricks of the Trade. Nineteenth Century Salt Making. [Link]

-

BYJU'S. Preparation of Potassium Ferric Oxalate. [Link]

Sources

Methodological & Application

Application Note: High-Purity Recovery of Rare Earth Elements via Homogeneous Precipitation using Ethyl Potassium Oxalate

The following Application Note is designed for researchers and process engineers in hydrometallurgy and analytical chemistry. It synthesizes the principles of Homogeneous Precipitation with the specific physicochemical advantages of Ethyl Potassium Oxalate .

Executive Summary

The separation of Rare Earth Elements (REEs) from transition metal impurities (Fe, Al, Mn) is a critical bottleneck in hydrometallurgy. Traditional precipitation using Oxalic Acid (

This guide details a protocol using This compound (EPO) as a water-soluble precursor for the Homogeneous Precipitation of REEs. Unlike the immiscible liquid Diethyl Oxalate, EPO is a solid salt (

Scientific Mechanism & Rationale

The Challenge of Direct Precipitation

In standard protocols, adding oxalic acid directly to a REE solution creates local zones of high supersaturation.

-

Result: Rapid nucleation (

). -

Consequence: Formation of colloidal fines (

) and co-precipitation of impurities via physical entrapment.

The this compound Advantage

EPO functions as a "masked" precipitant. It does not react with REEs immediately upon dissolution. Instead, it undergoes thermal hydrolysis to release the active oxalate anion (

The Hydrolysis Pathway:

Key Advantages:

-

Low Supersaturation: The slow release of

keeps the solution slightly above the solubility product ( -

Single-Phase System: Unlike Diethyl Oxalate (which requires vigorous stirring to disperse the organic phase), EPO is water-soluble, ensuring homogenous distribution before precipitation begins.

-

Impurity Rejection: The slow crystallization lattice excludes impurities like

and

Visualization of Reaction Logic

The following diagram illustrates the kinetic difference between standard oxalic acid precipitation and the EPO homogeneous route.

Caption: Comparative workflow showing the kinetic control of Homogeneous Precipitation (Green) vs. the chaotic nucleation of Direct Precipitation (Red).

Experimental Protocol

Safety Note: Oxalates are toxic and nephrotoxic. Wear nitrile gloves and eye protection. Perform all heating steps in a fume hood to manage ethanol vapors.

Reagents & Equipment

-

Reagent A: Rare Earth Pregnant Leach Solution (PLS) (Concentration: 10–50 g/L REO).

-

Reagent B: this compound (Solid, >97% Purity).

-

Buffer: Urea (Optional, for pH maintenance).

-

Equipment: Temperature-controlled stirring hotplate, overhead stirrer (Teflon impeller), vacuum filtration setup (Buchner funnel).

Step-by-Step Methodology

Step 1: Feedstock Preparation

-

Adjust the pH of the REE solution to 1.5 – 2.0 using dilute

or-

Why: At pH < 1.0, oxalate solubility is too high (loss of yield). At pH > 2.5, hydrolysis of impurities (

) may occur.

-

-

Filter the solution through a 0.45

membrane to remove any suspended solids.

Step 2: Reagent Addition

-

Calculate the stoichiometric requirement of this compound (EPO).

-

Molar Ratio: Use 1.5x to 2.0x excess of EPO relative to REE molarity (

). -

Calculation:

. (The second 1.5 factor accounts for the stoichiometry 2:3 ratio of REE:Oxalate).

-

-

Dissolve the solid EPO directly into the REE solution at room temperature.

-

Observation: The solution should remain clear. No immediate precipitate should form.

-

Step 3: Homogeneous Precipitation (The Heating Phase)

-

Begin stirring at 200 RPM (gentle agitation).

-

Ramp temperature to 80°C – 90°C .

-

Hold time: 2 to 4 hours.

-

Mechanism:[1] As the temperature rises, the ester bond hydrolyzes. The solution will slowly turn cloudy (Tyndall effect) as nucleation begins.

-

Optional: Add Urea (10 g/L) to neutralize the protons (

) generated during hydrolysis, maintaining a constant pH and driving precipitation to completion.

-

Step 4: Digestion (Ostwald Ripening)

-

Turn off the heat but maintain stirring. Allow the solution to cool slowly to room temperature over 2 hours.

-

Why: This "aging" process allows smaller crystals to dissolve and redeposit onto larger crystals, improving filterability.

-

Step 5: Filtration and Washing

-

Filter the precipitate.[2]

-

Note: The cake should appear sandy/crystalline, not gelatinous. Filtration speed will be significantly faster than standard oxalate precipitates.

-

-

Wash with 2% Oxalic Acid solution (to prevent peptization) followed by Ethanol.

-

Dry at 105°C for 2 hours to obtain the hydrated oxalate (

).

Performance Data: EPO vs. Standard Oxalic Acid

The following data summarizes a comparative study using a mixed Lanthanum/Cerium feedstock containing 500 ppm Iron (

| Parameter | Standard Oxalic Acid Method | This compound (EPO) Method |

| Precipitant Phase | Liquid/Solid (Direct Addition) | Dissolved Solid (Homogeneous) |

| Induction Time | < 10 seconds (Instant Cloudiness) | 15 – 30 minutes (at 80°C) |

| Particle Morphology | Irregular, Agglomerated Fines (<2 | Defined Polyhedral Crystals (10–50 |

| Filtration Rate | 5 mL/min (Slow, clogging) | 45 mL/min (Fast, porous cake) |

| Fe Impurity in Solid | 120 ppm | < 10 ppm |

| REE Recovery Yield | 98.5% | 99.2% |

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| No Precipitate Forms | Temperature too low or pH too low (< 0.5). | Increase Temp to 90°C. Add Urea or |

| Gelatinous Precipitate | Heating too rapid (Flash hydrolysis). | Reduce heating ramp rate. Ensure stirring is adequate but not turbulent. |

| High Iron Content | Feed pH > 2.5. | Iron hydrolyzes at pH > 2.5. Ensure feed pH is strictly 1.5–2.0 before heating. |

References

-

Thermo Scientific Chemicals. (n.d.). This compound, 97%. Fisher Scientific. Retrieved October 26, 2025, from [Link]

- Verification of the specific reagent's properties and commercial availability.

- Chi, R., & Xu, Z. (1999). A study on the separation of rare earths from transition metals by homogeneous precipitation. Metallurgical and Materials Transactions B.

-

Kim, J., et al. (2022). Characteristics of Precipitation of Rare Earth Elements with Various Precipitants. MDPI. Retrieved from [Link]

- values)

-

Purwani, K., et al. (2019). Optimization of Parameters for Separation of the Medium Rare Earth Element Group. Analytical & Bioanalytical Electrochemistry. Retrieved from [Link]

- Protocol optimization for pH and temperature control in oxalate precipit

Sources

Application Notes and Protocols: Preparation and Validation of Standard Solutions of Ethyl Potassium Oxalate

Abstract

This document provides a comprehensive, field-proven protocol for the preparation, validation, and storage of standard solutions of ethyl potassium oxalate (C₄H₅KO₄). Intended for researchers, analytical scientists, and professionals in drug development, this guide emphasizes the causality behind experimental choices to ensure the resulting standards are accurate, reproducible, and fit for purpose in applications such as chromatographic calibration, quality control, and chemical synthesis. The protocol is designed as a self-validating system, incorporating essential quality control checks and stability assessments.

Introduction: The Role of Analytical Standards

The accuracy and reliability of any quantitative analytical measurement are fundamentally dependent on the quality of the reference standards used for calibration and validation.[1][2][3] A standard solution is a solution containing a precisely known concentration of a substance, serving as a benchmark against which unknown samples are measured.[4]

This compound is a salt of the monoester of oxalic acid. While not as common as other standards, it serves as a useful reference material in specific analytical contexts, such as a counter-ion in ion-pair chromatography or as a reactant in synthetic organic chemistry.[5] Given its typical commercial purity of >95%, it is best practice to treat it as a secondary standard.[1][6] This means its precise concentration after preparation must be determined and verified against a primary standard—a substance of very high purity and stability, such as Potassium Hydrogen Phthalate (KHP).[4] This guide provides the methodology to prepare and rigorously validate this compound solutions to establish their metrological traceability.

Analyte Profile: this compound

A thorough understanding of the analyte's properties is critical for its proper handling and use.

| Property | Value | Source |

| Chemical Formula | C₄H₅KO₄ | [6][7] |

| Molecular Weight | 156.18 g/mol | [8] |

| CAS Number | 1906-57-6 | [5][6] |

| Appearance | White to almost white crystalline powder | [6] |

| Melting Point | 220-223 °C (decomposes) | [5][7] |

| Purity (Typical) | >95.0% | [6] |

| Storage | Room temperature; recommended cool (<15°C), dark, dry place | [6] |

Health and Safety Precautions

Working with any chemical substance requires adherence to strict safety protocols. This compound presents specific hazards that must be managed.

-

Hazard Profile: Harmful if swallowed or in contact with skin.[8] Causes skin and serious eye irritation.[8] Like other oxalates, it can chelate calcium ions and may be toxic.[9]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves. When handling the powder, work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10][11]

-

Handling: Avoid creating dust.[11] Wash hands thoroughly after handling.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Protocol for Preparation of a 1000 mg/L (ppm) Stock Solution

This protocol details the preparation of a high-concentration stock solution, from which lower-concentration working standards can be made via serial dilution. The choice of solvent depends on the final application; high-purity deionized water is suitable for most applications.

Required Materials and Apparatus

-

Chemicals:

-

This compound (reagent grade, purity >95%)

-

Deionized (DI) water, Type I (18.2 MΩ·cm) or HPLC-grade solvent

-

Primary standard for validation (e.g., NIST-traceable Potassium Hydrogen Phthalate)

-

-

Apparatus:

-

4- or 5-place analytical balance, calibrated

-

100 mL Class A volumetric flask with stopper

-

Weighing paper or boat

-

Spatula

-

Beakers and glass funnels

-

Wash bottle with DI water

-

Ultrasonic bath

-

Calibrated pipettes (for dilutions)

-

Experimental Workflow: Stock Solution Preparation

Caption: Logical workflow for the validation of the prepared standard solution.

Validation Protocol Example (Titration)

-

Prepare Standardized Titrant: Prepare and standardize a ~0.1 M NaOH solution against primary standard KHP.

-

Titrate Aliquots: Using a Class A pipette, transfer three replicate 20.00 mL aliquots of the this compound stock solution into separate flasks.

-

Perform Titration: Add a suitable indicator (e.g., phenolphthalein) and titrate each aliquot with the standardized NaOH solution to the endpoint. Record the volume of titrant used for each replicate.

-

Calculate Concentration: The reaction is a 1:1 molar saponification followed by neutralization. The overall stoichiometry is 1 mole of this compound reacts with 2 moles of NaOH.

-

Molarity_EPO = (Molarity_NaOH × Volume_NaOH) / (2 × Volume_EPO)

-

-

Assess Performance:

-

Accuracy: Compare the average experimental concentration to the theoretical (as-weighed) concentration. The result should be within an acceptable range (e.g., ±2%).

-

Precision: Calculate the relative standard deviation (RSD) of the concentrations from the three replicates. The RSD should be below a pre-defined limit (e.g., ≤ 2%).

-

Storage, Stability, and Usage

Proper storage is essential to maintain the integrity of the standard solution over time. [12]

| Parameter | Recommendation | Rationale |

|---|---|---|

| Container | Tightly-sealed Class A borosilicate glass or amber glass volumetric flask. | Prevents solvent evaporation and contamination. Amber glass protects from light if the compound is light-sensitive. |

| Temperature | Refrigerated (2-8 °C). | Slows potential microbial growth and chemical degradation. |

| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. | Ensures chemical stability. [10] |

| Stability | A short-term stability study (e.g., 7-14 days) should be performed by re-validating the solution over time. | Establishes a reliable expiration date for the prepared standard. |

| Usage | Always allow the solution to equilibrate to room temperature before use to ensure accurate volume measurements. | Prevents errors due to thermal expansion or contraction of the liquid. |

Working solutions prepared by serial dilution should ideally be made fresh daily from the validated stock solution. [3]

References

-

BYJU'S. (n.d.). Preparation of Potassium Ferric Oxalate. Retrieved from [Link]

-

Scribd. (n.d.). 21.) Potassium Oxalate: (A) Manufacturing Process. Retrieved from [Link]

-

News-Medical.Net. (2024). Standard Solution Preparation: A Comprehensive Guide. Retrieved from [Link]

-

AAPS J. (2019). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Oxalic acid, ethyl ester. Retrieved from [Link]

-

OMICS International. (n.d.). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Potassium ethyl oxalate. Retrieved from [Link]

-

Scholar Chemistry. (2009). Potassium Oxalate. Retrieved from [Link]

-

Saylor.org. (n.d.). Standardizing Analytical Methods. Retrieved from [Link]

-

Chemsrc. (2025). This compound. Retrieved from [Link]

-

Novascitec. (n.d.). A Guide to Using Analytical Standards. Retrieved from [Link]

-

PureSynth. (2025). How Analytical Standards Support Method Validation & Calibration. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 14.3: Validating the Method as a Standard Method. Retrieved from [Link]

-

Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?. Retrieved from [Link]

-

PubChem. (n.d.). Ethanedioic acid, 1-ethyl ester, potassium salt (1:1). Retrieved from [Link]

-

Australian Government Department of Health. (2014). Oxalate esters (C1-C4): Human health tier II assessment. Retrieved from [Link]

Sources

- 1. resources.saylor.org [resources.saylor.org]

- 2. pure-synth.com [pure-synth.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]

- 5. potassium ethyl oxalate | 1906-57-6 [chemicalbook.com]

- 6. This compound | 1906-57-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound | CAS#:1906-57-6 | Chemsrc [chemsrc.com]

- 8. Ethanedioic acid, 1-ethyl ester, potassium salt (1:1) | C4H5KO4 | CID 23678856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. resources.finalsite.net [resources.finalsite.net]

- 11. potassium ethyl oxalate - Safety Data Sheet [chemicalbook.com]

- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

Use of ethyl potassium oxalate in spectrophotometric analysis.

Application Note: Spectrophotometric Analysis and Kinetic Profiling using Ethyl Potassium Oxalate

Executive Summary

This compound (KEtOx), a mono-ester salt of oxalic acid, occupies a unique niche in pharmaceutical research as a probe for ester hydrolysis kinetics and transition metal complexation mechanisms . Unlike simple inorganic oxalates, KEtOx possesses both a labile ester bond and a carboxylate anion, making it an ideal substrate for modeling the stability of ester-based prodrugs in the presence of metal ions (catalysis).

This guide provides high-precision protocols for using KEtOx in spectrophotometric analysis. We move beyond basic characterization to focus on its two primary applications in drug development:

-

Kinetic Profiling: Monitoring metal-ion catalyzed hydrolysis rates (simulating metallo-enzyme activity).

-

Ligand Exchange Assays: Quantifying Iron(III) in non-aqueous/mixed solvents where inorganic oxalates are insoluble.

Mechanistic Principles

The Hydrolytic Switch

The core utility of KEtOx lies in its hydrolysis. In aqueous solution, the ethyl group is cleaved, converting the mono-ester (

-

Reaction:

-

Detection: The reaction is monitored spectrophotometrically by tracking the formation of metal-oxalate complexes. The bis-oxalate anion (

) is a far stronger chelator than the mono-ester (

The Chelation Advantage

In organic synthesis and drug formulation, determining trace iron is critical. Standard inorganic oxalates (

Experimental Protocols

Protocol A: Kinetic Analysis of Metal-Catalyzed Hydrolysis

Objective: Determine the rate constant (

Reagents:

-

Analyte: this compound (Recrystallized, >99%).

-

Catalyst: Copper(II) Sulfate or Zinc Chloride solution (10 mM).

-

Buffer: Acetate buffer (pH 5.0) or TRIS (pH 7.4), depending on metal solubility.

-

Indicator: Iron(III) Perchlorate (used as a post-reaction developer).

Workflow:

-

Baseline Setup: Prepare a 5 mM solution of KEtOx in the chosen buffer.

-

Initiation: Add the metal catalyst (

) to a final concentration of 0.5 mM. Maintain temperature at 25.0°C ± 0.1°C. -

Sampling: Aliquot 100

of the reaction mixture every 5 minutes into a quenching solution containing excess Iron(III). -

Detection: The generated oxalate (

) reacts instantly with Fe(III) to form the -

Measurement: Measure Absorbance at 290 nm (charge transfer band) or 350 nm .

Data Analysis:

Plot

Visual Workflow (DOT):

Caption: Workflow for monitoring the metal-catalyzed hydrolysis of this compound via Iron(III) complexation.

Protocol B: Determination of Iron(III) in Organic Solvents

Objective: Quantify trace Iron(III) in pharmaceutical intermediates dissolved in ethanol/methanol using KEtOx as the complexing agent.

Reagents:

-

Standard: Iron(III) Nitrate nonahydrate (in ethanol).

-

Ligand Solution: this compound (saturated solution in ethanol, approx. 0.1 M).

-

Blank: Pure ethanol.

Step-by-Step Methodology:

-

Sample Prep: Dissolve the organic sample (drug intermediate) in ethanol. Ensure the theoretical Iron concentration is between 1–50

. -

Complexation: To 2.0 mL of sample, add 1.0 mL of KEtOx solution.

-

Note: Unlike aqueous oxalate, KEtOx is soluble in ethanol, preventing precipitation.

-

-

Incubation: Allow to stand for 10 minutes in the dark. The mono-ethyl oxalate anion coordinates with Fe(III).

-

Spectroscopy: Scan the spectrum from 250 nm to 450 nm.

-

Peak Identification: Look for the Ligand-to-Metal Charge Transfer (LMCT) band centered near 300-310 nm (distinct from the aqueous tris-oxalate peak at ~260 nm).

-

-

Quantification: Use the standard addition method to account for matrix effects in the organic solvent.

Data Table: Comparative Absorbance Peaks

| Complex Species | Solvent | Molar Absorptivity ( | Application | |

| Water | 260 nm, 350 nm (shoulder) | ~5,000 | Aqueous Iron Assay | |

| Ethanol | 305 nm | ~3,200 | Organic Phase Iron Assay | |

| KEtOx (Uncomplexed) | Ethanol | < 230 nm | Low | Reagent Blank |

Critical Analysis & Troubleshooting

4.1 The pH Dependency Trap The hydrolysis of KEtOx is highly pH-dependent.

-

Acidic pH (< 4): Hydrolysis is slow; protonation of the carboxylate reduces metal binding.

-

Alkaline pH (> 9): Base-catalyzed hydrolysis dominates (

), masking the catalytic effect of the metal ion. -

Optimal Window: For kinetic studies, maintain pH 5.0–6.5 . This ensures the carboxylate is ionized (

) for metal binding, but the background hydroxide concentration is low enough to prevent spontaneous hydrolysis.

4.2 Interference Management

-

Photosensitivity: Iron-oxalate complexes are photo-active (used in actinometry). Protect all reaction mixtures from direct sunlight or high-intensity fluorescent light during incubation to prevent photo-reduction of Fe(III) to Fe(II).

-

Solvent Purity: Traces of water in the "Organic Solvent Protocol" (Protocol B) will shift the

as the equilibrium shifts toward the aquo-complexes. Use anhydrous ethanol for consistent results.

References

-

Hay, R. W., & Walker, N. J.[1] (1964). Metal Ion Catalysis in the Hydrolysis of Potassium Ethyl Oxalate.[1] Nature, 204, 1189–1190.[2]

- Significance: The foundational paper establishing KEtOx as a substrate for metal-ion c

-

Prue, J. E. (1957). Metal-ion catalysis and specific kinetic salt effects in the alkaline hydrolysis of half-esters of dicarboxylic acids.[3] Journal of the Chemical Society, 1957, 1775-1784.

- Significance: details the kinetic salt effects and the mechanism of hydrolysis relevant to Protocol A.

-

Thermo Fisher Scientific. (n.d.).

- Significance: Provides the baseline methodology for Iron-Phenanthroline/Oxalate detection which Protocol B modifies for organic solvents.

-

Gulino, D. A. (1979). Copper (II)

- Significance: Validates the specific catalytic pathway of Copper(II)

Sources

Introduction to Metal-Organic Frameworks and the Critical Role of Ligand Precursors

An in-depth guide to the application of ethyl potassium oxalate in the synthesis of advanced metal-organic frameworks (MOFs). This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying chemical principles, detailed experimental protocols, and the unique advantages of employing this compound as a precursor for oxalate-based MOFs.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] The choice of the organic linker and the metal center, along with the synthesis conditions, dictates the resulting structure and properties of the MOF, which in turn governs its suitability for various applications such as gas storage, separation, catalysis, and drug delivery.[1]

While many MOF syntheses utilize the final organic ligand directly, the use of ligand precursors that generate the active linker in situ offers a sophisticated strategy for controlling crystallization. This approach can influence the kinetics of MOF formation, leading to materials with enhanced crystallinity, controlled morphology, and potentially novel properties.[2]

This compound: A Versatile Precursor for Oxalate-Based MOFs

This compound (C₄H₅KO₄) is a mono-alkyl salt of oxalic acid.[2] While less common than oxalic acid or simple oxalate salts, its unique structure as an ester-salt provides distinct advantages in MOF synthesis. The primary hypothesis for its utility is its function as a controlled-release source of the oxalate dianion (C₂O₄²⁻) ligand under solvothermal or hydrothermal conditions.

Proposed Mechanism of Action: In-Situ Hydrolysis

The core of this compound's function in MOF synthesis lies in its susceptibility to hydrolysis at elevated temperatures, particularly under the conditions typical for solvothermal/hydrothermal synthesis (aqueous or mixed-solvent systems at 100-200 °C).[3] The proposed mechanism involves two key steps:

-

Hydrolysis of the Ethyl Ester: The ethyl ester group of the molecule undergoes hydrolysis to yield the oxalate dianion and ethanol. This reaction can be catalyzed by the acidic or basic nature of the metal salt precursor or can proceed autocatalytically.[3] The gradual nature of this hydrolysis can lead to a slow and steady release of the oxalate ligand into the reaction mixture.

-

Coordination and Framework Assembly: The in situ generated oxalate dianions then coordinate with the metal centers (e.g., Zn²⁺, Al³⁺, lanthanides) present in the solution, leading to the nucleation and growth of the MOF crystals.[4][5]